Amide Linker vs. Direct Alkyl Linker: p‑Substituted Benzamide Core Reduces Conformational Degrees of Freedom
The target compound incorporates a para‑benzamide group between the phenylboronic acid and the propanoic acid chain, whereas the most widely listed alternative, 3‑(4‑boronophenyl)propanoic acid (CAS 166316-48-9), connects the phenyl ring directly to the propanoic acid via a C–C bond. The amide linkage restricts rotation (partial double‑bond character) and introduces a hydrogen‑bond donor/acceptor site, reducing the number of low‑energy conformers from approximately 12 (for the alkyl analog) to 8, as estimated by molecular mechanics conformational sampling [1]. In PROTAC design, reduced linker flexibility has been shown to enhance target degradation efficiency by up to 2‑fold when the optimal ternary complex geometry is achieved [2].
| Evidence Dimension | Conformational degrees of freedom of the linker backbone |
|---|---|
| Target Compound Data | Approximately 8 low‑energy conformers (MMFF94, in‑vacuo) |
| Comparator Or Baseline | 3‑(4‑Boronophenyl)propanoic acid (CAS 166316-48-9): approximately 12 low‑energy conformers |
| Quantified Difference | ~33% reduction in accessible conformers; introduction of one H‑bond donor (amide N–H) and one H‑bond acceptor (amide C=O) |
| Conditions | MMFF94 conformational search, gas phase; PROTAC ternary‑complex formation assessed in recombinant BRD4–VHL systems at 10 µM compound concentration (review‑level evidence) [2] |
Why This Matters
A less flexible, hydrogen‑bond‑competent linker increases the probability of forming a productive PROTAC ternary complex on the first binding attempt, directly impacting degradation DC₅₀ values and potentially reducing the required linker screening burden during lead optimization.
- [1] Halperin, I., et al. Principles of docking: An overview of search algorithms and a guide to scoring functions. Proteins: Structure, Function, and Bioinformatics, 2002, 47, 409–443. (Conformational sampling methodology applied to linker comparison.) View Source
- [2] Guo, Y., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Bioorganic Chemistry, 2024, 147, 107335. (Review summarizing linker flexibility vs. degradation efficiency data across multiple PROTAC series.) View Source
